molecular formula C11H12N2O3 B1528659 1,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid CAS No. 1249563-59-4

1,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Cat. No.: B1528659
CAS No.: 1249563-59-4
M. Wt: 220.22 g/mol
InChI Key: VKXLCBOIMMOFDA-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a heterocyclic compound featuring a quinoxaline core modified with methyl groups at positions 1 and 2, a ketone at position 3, and a carboxylic acid at position 6. Its molecular formula is C₁₁H₁₂N₂O₃ (derived from methyl-substituted analogs in ).

Properties

IUPAC Name

1,2-dimethyl-3-oxo-2,4-dihydroquinoxaline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-6-10(14)12-8-5-7(11(15)16)3-4-9(8)13(6)2/h3-6H,1-2H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXLCBOIMMOFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(N1C)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • 1,2,3,4-Tetrahydroquinoxaline or its derivatives (e.g., 1,3-dimethyl-1,2,3,4-tetrahydroquinoxaline)
  • Diethyl ethoxymethylenemalonate
  • Polyphosphoric acid (PPA) as a cyclization agent
  • Bases such as sodium hydroxide for saponification

Stepwise Preparation

Step Description Conditions Outcome
1. Condensation Heating 1,2,3,4-tetrahydroquinoxaline derivative with diethyl ethoxymethylenemalonate 100–200 °C, 1–5 hours, solvent-free or under nitrogen atmosphere Formation of ethoxymethylenemalonate intermediate (oil)
2. Cyclization Addition of polyphosphoric acid, heating at 100–140 °C 100–140 °C, 30–60 minutes Cyclized ester intermediate of the tetrahydroquinoxaline carboxylic acid
3. Hydrolysis (Saponification) Treatment with aqueous base (e.g., NaOH) Room temperature or mild heating, 1 hour Conversion of ester to free carboxylic acid
4. Purification Precipitation by water addition, filtration, drying Ambient conditions Pure 1,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Example Procedure

  • A mixture of 0.0765 mole of 8-chloro-1,3-dimethyl-1,2,3,4-tetrahydroquinoxaline and 0.0765 mole of diethyl ethoxymethylenemalonate is heated under nitrogen at 145–150 °C for about 75 minutes.
  • After cooling, 70 g of polyphosphoric acid is added, and the mixture is heated at 110–120 °C for 45 minutes.
  • The reaction mixture is poured into water to precipitate the product.
  • The ester intermediate is then saponified with sodium hydroxide solution, followed by acidification to yield the free acid.

Variations and Derivative Preparations

  • Amides and Salts: Amides can be synthesized by converting the acid to the acid chloride (using reagents like thionyl chloride) followed by reaction with ammonia or amines. Salts are prepared by neutralizing the acid with bases such as sodium hydroxide or organic amines, enhancing solubility and bioavailability.
  • Optically Active Isomers: Optical isomers can be prepared by starting with optically pure tetrahydroquinoxaline derivatives, allowing for stereospecific synthesis relevant to biological activity.
  • Substituent Variations: The method accommodates substitutions on the quinoxaline ring (e.g., halogens, methyl groups) to modulate pharmacological properties.

Research Findings on Synthesis Efficiency and Biological Activity

  • The described synthetic route provides good yields and purity, with intermediates often isolated as oils or crystalline solids.
  • The final acids exhibit potent biological activities, including antimicrobial and antiproliferative effects, validating the synthetic approach for pharmaceutical applications.
  • The method allows structural modifications facilitating structure-activity relationship studies and optimization of pharmacological profiles.

Summary Table of Preparation Methods

Method Aspect Description Key Parameters References
Starting Material 1,2,3,4-Tetrahydroquinoxaline derivatives Substituted or unsubstituted, methylated variants
Condensation With diethyl ethoxymethylenemalonate 100–200 °C, 1–5 h, nitrogen atmosphere
Cyclization Polyphosphoric acid-mediated 100–140 °C, 30–60 min
Hydrolysis Saponification with NaOH Room temp or mild heat, 1 h
Derivative Formation Amides via acid chloride intermediates; salts via neutralization Standard organic synthesis protocols
Purification Precipitation, filtration, drying Ambient conditions

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dicarboxylic acid derivatives, while reduction can produce 1,2-dimethyl-3-hydroxy-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid.

Scientific Research Applications

1,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmacophore in drug design and development.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents at positions 1, 2, 3, and 6. These modifications influence physicochemical properties and biological activity:

Compound Name Substituents Molecular Formula Key Features Reference
1,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid 1-Me, 2-Me, 3=O, 6-COOH C₁₁H₁₂N₂O₃ Enhanced steric hindrance; potential tubulin inhibition
3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (Parent compound) 3=O, 6-COOH C₉H₈N₂O₃ Lacks methyl groups; weaker metabolic stability
1-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid 1-Et, 3=O, 6-COOH C₁₁H₁₂N₂O₃ Increased hydrophobicity; chiral center in (2R)-ethyl variant
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid 2=O, 3=O, 6-COOH C₉H₆N₂O₄ Dual oxo groups enhance hydrogen bonding; higher reactivity
Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate 3=O, 6-COOCH₃ C₁₀H₁₀N₂O₃ Ester form improves membrane permeability but reduces solubility

Physicochemical Properties

  • Lipophilicity : Ethyl and methyl esters (e.g., ) exhibit higher logP values than carboxylic acid derivatives, favoring cellular uptake.
  • Solubility : The hydrate form of 2,3-dioxo analog (CAS 1255717-69-1) shows improved aqueous solubility due to hydrogen bonding with water .
  • Chirality : The (2R)-ethyl variant (5GV) demonstrates stereospecific interactions in enzymatic assays .

Pharmacokinetic Considerations

  • Metabolic Stability : Methyl groups in the target compound reduce oxidative metabolism compared to ethyl analogs .
  • Ester vs. Acid Forms : Methyl esters () are prone to hydrolysis in vivo, regenerating the active carboxylic acid form.

Biological Activity

1,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (CAS No. 1249563-59-4) is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₁H₁₂N₂O₃
  • Molecular Weight : 220.22 g/mol
  • Structure : The compound features a quinoxaline core with a carboxylic acid group and a ketone functionality.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that yield various derivatives. A notable approach includes the modification of existing quinoxaline structures to enhance their biological activity.

Antiproliferative Activity

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

CompoundCell LineIC₅₀ (μM)
13dHeLa0.126
13dSMMC-77210.071
13dK5620.164

These results indicate that compound 13d is particularly potent against these cell lines and suggests a mechanism involving the inhibition of tubulin polymerization and induction of apoptosis .

The mechanism underlying the antiproliferative effects includes:

  • Inhibition of Tubulin Polymerization : The compound was found to inhibit tubulin polymerization with an IC₅₀ of 3.97 μM.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase.
  • Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells.

Study on Antitumor Activity

A detailed study evaluated the antitumor activity of various derivatives of quinoxaline compounds. The findings indicated that modifications at specific positions on the quinoxaline ring could significantly enhance biological activity. For example, compounds with electron-withdrawing groups showed increased potency against breast adenocarcinoma cells (MCF-7) under hypoxic conditions .

Antimicrobial Properties

Quinoxaline derivatives have also been explored for their antimicrobial activities. Some studies suggest that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Q & A

Q. What are the recommended synthetic routes for 1,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid?

Answer: A common approach involves cyclization of substituted tetrahydroquinoline precursors. For example, AlCl₃-mediated Friedel-Crafts alkylation in 1,2-dichlorobenzene at elevated temperatures (378 K) can induce intramolecular cyclization of chloroacetyl intermediates . Key steps include:

  • Step 1: Preparation of cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate.
  • Step 2: Cyclization with AlCl₃ (10 equivalents) in 1,2-dichlorobenzene under reflux.
  • Step 3: Purification via recrystallization (ethanol yields 73% purity) and characterization by FTIR (C=O stretches at 1731 cm⁻¹), GC-MS (m/z 245 [M⁺]), and elemental analysis .

Q. How can structural elucidation be performed for this compound?

Answer:

  • X-ray crystallography resolves stereochemical ambiguities (e.g., cis/trans isomerism in the tetrahydroquinoline ring) .
  • ¹H NMR identifies methyl groups (δ 1.15 ppm for CH₃) and aromatic protons (δ 6.95–7.13 ppm) .
  • IR spectroscopy confirms carbonyl functionalities (C=O at ~1700 cm⁻¹) and hydrogen-bonding interactions .

Q. What preliminary biological activities have been reported for related tetrahydroquinoxaline-carboxylic acids?

Answer:

  • Antimicrobial activity: Quinolinecarboxylic acid derivatives (e.g., norfloxacin analogs) show Gram-positive antibacterial effects via DNA gyrase inhibition .
  • Enzyme inhibition: Substituents like fluorine at position 6 enhance binding affinity to biological targets (e.g., kinases or oxidoreductases) .

Advanced Research Questions

Q. How does substituent positioning (e.g., methyl or oxo groups) influence biological activity and binding kinetics?

Answer:

  • Methyl groups at positions 1 and 2 may sterically hinder interactions with hydrophobic enzyme pockets, reducing efficacy.
  • Oxo groups at position 3 enhance hydrogen-bonding with catalytic residues (e.g., in oxidoreductases). Comparative studies with 6-fluoro analogs show fluorine’s electronegativity improves target affinity by 20–30% .
  • Methodology: Use molecular docking (e.g., AutoDock Vina) to simulate interactions with enzymes like topoisomerase IV .

Q. What challenges arise in stereochemical control during synthesis, and how can they be mitigated?

Answer:

  • Issue: Racemization during cyclization steps leads to undesired isomers.
  • Solution: Optimize reaction conditions (e.g., low-temperature AlCl₃ catalysis) to favor cis-isomer formation. Monitor purity via chiral HPLC or enantioselective GC-MS .
  • Case study: Starting with pure cis-methyl precursors yields >95% cis-product, confirmed by ¹H NMR splitting patterns .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Answer:

  • Step 1: Validate assay conditions (e.g., ATP concentration in kinase assays affects IC₅₀).
  • Step 2: Compare solubility profiles (DMSO vs. aqueous buffers) to rule out aggregation artifacts.
  • Step 3: Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Reactant of Route 2
1,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

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